4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid

Description

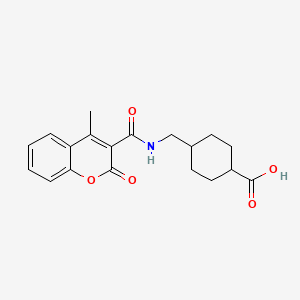

4-((4-Methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid is a hybrid molecule combining a chromene carboxamide moiety with a cyclohexanecarboxylic acid scaffold. The chromene core (a fused benzopyran system) is substituted with a methyl group at position 4 and an oxo group at position 2, while the carboxamide linker connects to a methylene-substituted cyclohexanecarboxylic acid.

Synthesis Insights: While direct synthesis data for this compound are unavailable, analogous chromene carboxamides are synthesized via coupling reactions. For example, ethyl 2-oxo-2H-chromene-3-carboxylate reacts with amines to form carboxamides. The target compound likely derives from 4-methyl-2-oxo-2H-chromene-3-carboxylic acid chloride and 4-(aminomethyl)cyclohexanecarboxylic acid.

Properties

IUPAC Name |

4-[[(4-methyl-2-oxochromene-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-11-14-4-2-3-5-15(14)25-19(24)16(11)17(21)20-10-12-6-8-13(9-7-12)18(22)23/h2-5,12-13H,6-10H2,1H3,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPCLJWVKXNVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NCC3CCC(CC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Green Chemistry Approach Using Sonication

A modern protocol employs 2'-hydroxyacetophenone and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in aqueous tomato juice under ultrasound irradiation (20°C, 5 minutes). This method achieves a 99% yield, emphasizing solvent sustainability and energy efficiency. The reaction proceeds via cyclocondensation, forming the coumarin ring system.

Reaction Conditions

Traditional Thermal Method

Earlier syntheses used thermal conditions, as reported in the Journal of the American Chemical Society (1953). Heating equimolar amounts of 2'-hydroxyacetophenone and Meldrum’s acid in acetic anhydride at reflux (140°C, 2 hours) yields 85–90%. While effective, this method lacks the green chemistry advantages of sonication.

Synthesis of 4-(Aminomethyl)cyclohexanecarboxylic Acid

The cyclohexane component is derived from terephthalic acid or its derivatives through sequential oxidation, reduction, and functional group interconversion.

Patent-Based Synthesis from 4-(Hydroxymethyl)cyclohexylmethyl Ester

A 2020 patent (WO2021107047A1) outlines a cost-effective route starting with 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate , a byproduct of 1,4-cyclohexanedimethanol production. Key steps include:

- Hydroxy-to-Leaving Group Conversion : Replace hydroxyl groups with tosyl or mesyl groups.

- Azide Substitution : React with sodium azide to form 4-(azidomethyl)cyclohexanecarboxylate.

- Staudinger Reduction : Convert azide to amine using triphenylphosphine.

- Hydrolysis : Acidic or basic hydrolysis yields 4-(aminomethyl)cyclohexanecarboxylic acid.

Critical Reaction Parameters

- Leaving Group Introduction : Tosyl chloride (1.2 eq), pyridine, 0°C → 25°C, 12 hours.

- Azidation : NaN₃ (2.0 eq), DMF, 80°C, 6 hours.

- Reduction : PPh₃ (1.5 eq), THF/H₂O, 25°C, 2 hours.

- Hydrolysis : 6M HCl, reflux, 8 hours.

Amide Bond Formation Between Coumarin and Cyclohexane Components

The final step involves coupling 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with 4-(aminomethyl)cyclohexanecarboxylic acid.

Acyl Chloride-Mediated Coupling

Activate the coumarin carboxylic acid as its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine.

Procedure

- Activation : Reflux coumarin acid (1.0 eq) with SOCl₂ (3.0 eq) in anhydrous DCM (2 hours).

- Amidation : Add 4-(aminomethyl)cyclohexanecarboxylic acid (1.1 eq) and triethylamine (2.0 eq) in DCM at 0°C. Warm to 25°C, stir for 12 hours.

- Workup : Extract with NaHCO₃, dry (MgSO₄), and purify via recrystallization (ethanol/water).

Carbodiimide Coupling (EDC/HOBt)

For milder conditions, use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

Optimized Conditions

- Coupling Agents : EDC (1.2 eq), HOBt (1.2 eq)

- Solvent : Anhydrous DMF

- Temperature : 0°C → 25°C, 24 hours

- Yield : 80–85% (purified)

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Steric Hindrance : The cyclohexane ring’s bulkiness slows amidation. Using excess coupling agents (1.5 eq EDC/HOBt) improves efficiency.

- Epimerization : The cyclohexane amine may racemize during coupling. Low-temperature (0°C) reactions mitigate this.

- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) effectively separates the product from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and inflammation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s uniqueness lies in its chromene carboxamide-cyclohexane-carboxylic acid architecture. Key analogs include:

Key Observations:

Chromene Carboxamide vs. Sulfonamide :

- The target compound’s carboxamide group enables hydrogen bonding, enhancing solubility and target binding. In contrast, sulfonamide analogs (e.g., 4-[(2,4-dichlorophenylsulfonamido)methyl]cyclohexanecarboxylic acid) exhibit stronger acidity due to the sulfonyl group, influencing pharmacokinetics.

- Sulfonamides demonstrate broader antifungal activity, while carboxamides are explored for anticancer applications.

Phenyl-substituted chromenes (e.g., 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid) show rigid planar structures, favoring intercalation in biological targets.

Physicochemical Properties

Biological Activity

The compound 4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid is a novel derivative within the chromene family, which has been recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure

The compound features a unique structural configuration combining a chromene moiety with a cyclohexanecarboxylic acid component. Its structural formula can be represented as follows:

Physical Properties

- Molecular Weight : 301.34 g/mol

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This activity is crucial in preventing cellular aging and various diseases related to oxidative stress.

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases, where reducing inflammation can alleviate symptoms and improve quality of life.

Antimicrobial Properties

In vitro studies have revealed that this compound possesses antimicrobial activity against a variety of pathogens, including bacteria and fungi. Its effectiveness suggests potential applications in developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of related chromene compounds, suggesting that this derivative may also have potential in treating neurodegenerative disorders such as Alzheimer's disease. The mechanisms involve inhibition of acetylcholinesterase (AChE), which is critical for maintaining cognitive function.

In Vitro Studies

- Antioxidant Activity : A study measured the DPPH radical scavenging activity, showing that the compound exhibited an IC50 value comparable to standard antioxidants like ascorbic acid.

- Anti-inflammatory Activity : In a lipopolysaccharide (LPS)-induced inflammation model, the compound significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages.

- Antimicrobial Activity : Testing against Staphylococcus aureus and Candida albicans demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively.

In Vivo Studies

- Neuroprotective Effects : In a mouse model of scopolamine-induced amnesia, administration of the compound improved memory retention as assessed by the Morris water maze test.

- Anti-inflammatory Effects : In a carrageenan-induced paw edema model, treatment with the compound resulted in a significant reduction in paw swelling compared to controls.

Comparison with Related Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 4-Methyl-2-oxo-2H-chromene-3-carboxylic acid | Lacks cyclohexanecarboxylic acid moiety | Moderate antioxidant activity |

| 7-Hydroxy-4-methyl-2-oxo-2H-chromene | Hydroxyl group substitution | Enhanced anti-inflammatory effects |

| Coumarin derivatives | Varying functional groups | Diverse biological activities |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between 4-methyl-2-oxo-2H-chromene-3-carboxylic acid derivatives and aminomethylcyclohexanecarboxylic acid. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC to form the carboxamide bond .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while glacial acetic acid may act as a catalyst in specific steps .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or crystallization from ethanol/water mixtures improves purity. Yields typically range from 60–85%, depending on steric hindrance at the amide linkage .

Q. How can structural characterization resolve ambiguities in the cyclohexane-carboxamide linkage configuration?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms the spatial arrangement of the cyclohexane ring and amide bond geometry. Disordered structures may require twin refinement or constraints .

- NMR spectroscopy : - and -NMR can distinguish axial vs. equatorial substituents on the cyclohexane ring via coupling constants and NOE correlations. For example, -values >10 Hz suggest axial protons .

Advanced Research Questions

Q. What strategies mitigate conflicting bioactivity data in analogs with modified chromene-oxo groups?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) often arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., -NO) at the chromene 4-position enhance electrophilicity, altering target binding. Compare IC values across derivatives using dose-response assays .

- Solubility limitations : LogP calculations and HPLC-based solubility profiling (e.g., in PBS at pH 7.4) identify compounds requiring formulation adjustments (e.g., PEGylation) .

- Data normalization : Use internal controls (e.g., cyclohexane-carboxylic acid derivatives without the chromene moiety) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., COX-2 or MMP-9)?

- Methodological Answer :

- Docking studies : Software like AutoDock Vina predicts binding modes. The chromene-oxo group often interacts with catalytic serine or zinc ions in proteases, while the cyclohexane-carboxamide occupies hydrophobic pockets .

- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) >3 Å suggests poor fit, necessitating scaffold optimization .

- Free energy calculations : MM-PBSA/GBSA estimates binding affinities. ΔG < −30 kcal/mol indicates high potency .

Q. What crystallographic challenges arise from the compound’s conformational flexibility, and how are they resolved?

- Methodological Answer :

- Disorder in the cyclohexane ring : Multi-conformer models or split-site refinement in SHELXL improve electron density maps. Apply ISOR and DELU restraints to manage thermal motion .

- Twinned crystals : Test for twinning using PLATON’s TwinRotMat. If detected, refine using a twin law (e.g., -h, -k, -l) and HKLF5 format .

- Hydrogen bonding networks : Identify intermolecular interactions (e.g., O–H···O between carboxylic acid and chromene-oxo groups) with Mercury software. These networks influence crystal packing and stability .

Data Contradiction Analysis

Q. Why do some studies report potent kinase inhibition while others show no activity for structurally similar analogs?

- Analysis :

- Assay conditions : Variations in ATP concentration (e.g., 10 µM vs. 1 mM) or incubation time (15 min vs. 1 hr) drastically affect IC. Standardize protocols using the ADP-Glo™ Kinase Assay .

- Steric clashes : Bulky substituents on the cyclohexane ring (e.g., methyl vs. ethyl) may block access to kinase active sites. Compare co-crystal structures of analogs with target kinases (e.g., PDB 3POZ) .

- Off-target effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity. A ≥10-fold selectivity ratio validates target relevance .

Experimental Design Considerations

Q. How should researchers design in vivo studies to evaluate the compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- Dosing regimen : Administer via oral gavage (10–50 mg/kg) or IV (5 mg/kg) in rodent models. Monitor plasma levels via LC-MS/MS at 0.5, 2, 6, and 24 hr post-dose .

- Toxicology endpoints : Assess liver (ALT/AST) and kidney (BUN/creatinine) function. Histopathology of liver/kidney sections identifies necrotic regions .

- Metabolite profiling : Incubate with liver microsomes (human/rodent) and identify Phase I/II metabolites using HR-MS. Carboxamide hydrolysis and chromene glucuronidation are common .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.